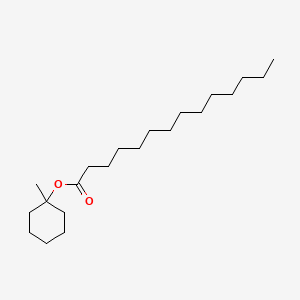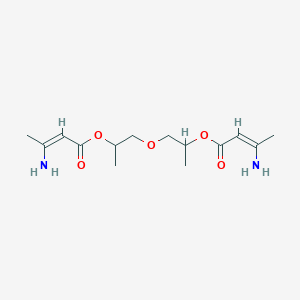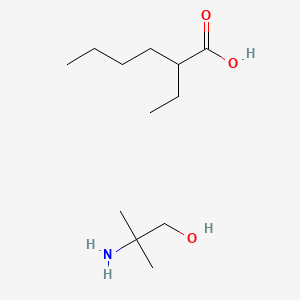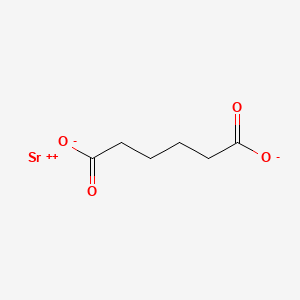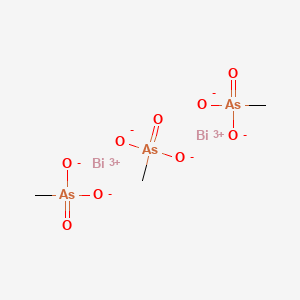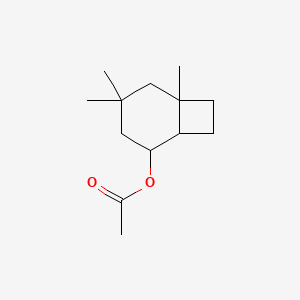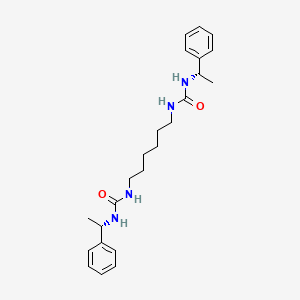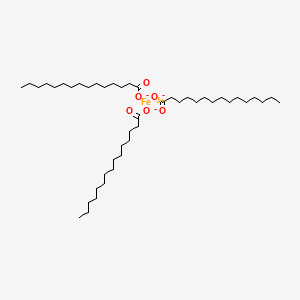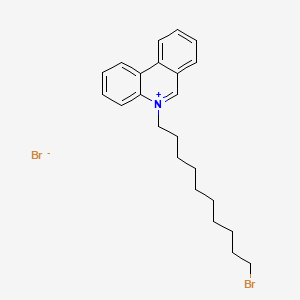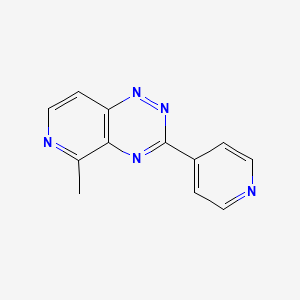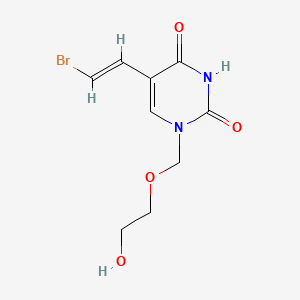
1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential antiviral and anticancer properties. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil typically involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of the bromovinyl group. Common reagents used in the synthesis may include bromine, ethylene glycol, and uracil derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromovinyl group can be reduced to form ethyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted uracil derivatives.
Wissenschaftliche Forschungsanwendungen
1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil involves its incorporation into biological molecules, such as DNA or RNA. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects. The molecular targets and pathways involved may include inhibition of viral polymerases or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((2-Hydroxyethoxy)methyl)-5-iodouracil
- 1-((2-Hydroxyethoxy)methyl)-5-fluorouracil
- 1-((2-Hydroxyethoxy)methyl)-5-chlorouracil
Comparison
Compared to these similar compounds, 1-((2-Hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil may exhibit unique properties due to the presence of the bromovinyl group. This group can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
91897-93-7 |
|---|---|
Molekularformel |
C9H11BrN2O4 |
Molekulargewicht |
291.10 g/mol |
IUPAC-Name |
5-[(E)-2-bromoethenyl]-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11BrN2O4/c10-2-1-7-5-12(6-16-4-3-13)9(15)11-8(7)14/h1-2,5,13H,3-4,6H2,(H,11,14,15)/b2-1+ |
InChI-Schlüssel |
GXEPLXWBFAYHRU-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1COCCO)/C=C/Br |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1COCCO)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


